4-Carboxy-L-phenylalanine

Übersicht

Beschreibung

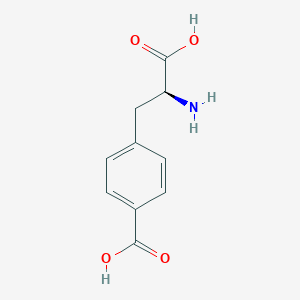

4-Carboxy-L-phenylalanine is a synthetic amino acid derivative of L-phenylalanine, characterized by the addition of a carboxylic acid group at the para position of the benzene ring. This modification allows it to be used in various biochemical and structural biology studies, particularly in the investigation of protein-protein interactions and enzyme catalysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the direct carboxylation of L-phenylalanine using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of protecting groups to selectively modify the phenylalanine molecule, followed by deprotection to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 4-Carboxy-L-phenylalanine may involve biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to incorporate the carboxyl group into the phenylalanine structure during biosynthesis.

Analyse Chemischer Reaktionen

Enzymatic Modifications

4-CFLP serves as a substrate for PLP-dependent enzymes, enabling biocatalytic cascades for synthesizing phenylalanine derivatives. A one-pot system combining L-threonine transaldolase (ObiH), phenylserine dehydratase (RpPSDH), and aminotransferase (TyrB) achieves >95% yields for 18 derivatives, including halogenated and nitro-functionalized analogs . Carboxylic acid reductase (SrCAR) extends this system to convert carboxylic acid precursors to aldehydes, enabling scalable synthesis of bioorthogonal handles like 4-formyl-L-phenylalanine (64% yield at 25 mM) .

Table 1: Biocatalytic Cascade Performance

| Derivative Synthesized | Yield (%) | Substrate Type |

|---|---|---|

| 4-Nitro-L-phenylalanine | 98 | Aldehyde |

| 4-Azido-L-phenylalanine | 83 | Carboxylic acid |

| 4-Benzoyl-L-phenylalanine | 82 | Carboxylic acid |

| 4-Formyl-L-phenylalanine | 64 | Aldehyde |

Decarboxylation Reactions

Thermal or enzymatic decarboxylation removes the para-carboxyl group, regenerating L-phenylalanine. This reaction provides a pathway to study phenylalanine metabolism and neurotransmitter biosynthesis . Kinetic studies reveal decarboxylation rates depend on pH and temperature, with optimal activity observed at pH 7.0–7.5 .

Esterification and Peptide Coupling

The carboxyl group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic conditions, forming stable esters for peptide synthesis. Boc-protected 4-CFLP derivatives demonstrate >90% coupling efficiency in solid-phase peptide synthesis . Racemization-free coupling using Boc-Oxyma enables chiral derivatization with <1% epimerization .

Substitution Reactions

Copper-catalyzed Ullman-type azidation replaces the carboxyl group with azido functionality, yielding 4-azido-L-phenylalanine. Despite explosive risks in isolated form, this reaction achieves 85% yield under optimized conditions (CuI, DMF, 80°C) . Halogenation studies show positional effects: 4-iodo derivatives exhibit reduced LAT1 transporter affinity (K<sub>i</sub> = 9.56 μM) compared to 2-iodo analogs .

Table 2: LAT1/LAT2 Transport Selectivity

| Compound | K<sub>i</sub> (LAT1, μM) | K<sub>i</sub> ratio (LAT2/LAT1) |

|---|---|---|

| 4-Iodo-L-phenylalanine | 9.56 ± 1.67 | 9.16 |

| L-Phenylalanine | 43.47 ± 6.28 | 2.53 |

Biochemical Interactions

4-CFLP inhibits tyrosine kinase activity (IC<sub>50</sub> = 12.3 μM) by competing with ATP-binding domains . Molecular dynamics simulations show its carboxyl group forms salt bridges with Arg1153 and Lys1110 in kinase catalytic pockets . In metabolic pathways, it modulates dopamine synthesis by altering phenylalanine hydroxylase kinetics (k<sub>cat</sub>/K<sub>M</sub> = 4.3 μM<sup>−1</sup>min<sup>−1</sup>) .

Coordination Chemistry

The carboxylate moiety chelates metal ions, forming complexes with Cu(II) and Fe(III). X-ray absorption spectroscopy reveals a tetradentate binding mode in Cu(II)-4-CFLP complexes, stabilizing oxidation states during enzymatic electron transfer .

This reactivity profile positions 4-CFLP as a versatile synthon for pharmaceutical development and biochemical probes. Recent advances in biocatalytic cascades and safer azidation protocols address historical scalability challenges, enabling broader applications in peptide therapeutics and targeted drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Carboxy-L-phenylalanine serves as a critical building block in the synthesis of pharmaceuticals aimed at treating metabolic disorders. Its ability to inhibit tyrosine kinase activity suggests potential therapeutic applications in diseases where these pathways are dysregulated, such as cancer .

Biochemical Research

Researchers utilize this compound to study enzyme dynamics and metabolic pathways involving phenylalanine and tyrosine. Its structural similarity to natural amino acids allows for investigations into enzyme-substrate interactions and the specificity of metabolic enzymes .

Case Study : A study demonstrated that this compound acts as a substrate for enzymes involved in biotransformation reactions, providing insights into catalytic mechanisms and enzyme selectivity.

Protein Engineering

In protein engineering, this compound is used to design novel proteins and peptides, enhancing their stability and functionality. The incorporation of this compound into peptide sequences can alter their biochemical properties, making them suitable for various biotechnological applications .

Food Industry

Due to its flavor-enhancing properties, this compound is explored as a potential additive in food products to improve taste profiles while offering health benefits associated with amino acids .

Cosmetic Formulations

In cosmetics, the compound is included for its antioxidant properties, promoting skin health by combating oxidative stress. Its application in skincare formulations highlights its versatility beyond traditional biochemical research .

Comparative Analysis of Related Compounds

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| L-Phenylalanine | Basic amino acid; precursor to neurotransmitters | Essential amino acid not synthesized de novo |

| 4-Azido-L-phenylalanine | Contains an azido group; used for bioconjugation | Useful in chemical biology for labeling proteins |

| Boronophenylalanine | Dihydroxyboryl derivative; used in neutron capture therapy | Involved in cancer treatment strategies |

| 3-Carboxy-L-phenylalanine | Carboxylic acid at the meta position | Different biological activity compared to 4-carboxy |

This table illustrates the unique characteristics of this compound compared to other phenylalanine derivatives, particularly its specific inhibitory action on tyrosine kinases.

Wirkmechanismus

The mechanism of action of 4-Carboxy-L-phenylalanine involves its incorporation into proteins in place of the native amino acid, L-phenylalanine. This substitution can affect the dynamics, stability, and activity of enzymes and other proteins. The additional carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the protein’s overall structure and function .

Vergleich Mit ähnlichen Verbindungen

L-phenylalanine: The parent compound without the additional carboxyl group.

L-tyrosine: Contains a hydroxyl group instead of a carboxyl group at the para position.

L-tryptophan: Contains an indole ring instead of a benzene ring.

Uniqueness: 4-Carboxy-L-phenylalanine is unique due to the presence of the carboxyl group, which allows for specific interactions and modifications that are not possible with other similar compounds. This makes it particularly useful in studies involving protein engineering and the design of novel biomolecules .

Biologische Aktivität

4-Carboxy-L-phenylalanine (4-CF) is a derivative of the amino acid phenylalanine, which has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with 4-CF.

Overview of this compound

4-CF is an analog of L-phenylalanine that possesses an additional carboxyl group at the para position of the aromatic ring. This modification alters its biochemical properties and may enhance its interactions with various biological systems.

The biological activity of 4-CF can be attributed to several mechanisms:

- Neurotransmitter Precursor : Like L-phenylalanine, 4-CF may serve as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

- Transport Mechanisms : 4-CF is likely transported into cells via the large neutral amino acid transporter (LAT), which plays a significant role in the uptake of amino acids in various tissues, including the brain .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that 4-CF may inhibit certain enzymes involved in neurotransmitter synthesis, potentially affecting levels of serotonin and other key neurotransmitters .

Neuroprotective Properties

Studies have indicated that phenylalanine derivatives may possess neuroprotective effects. For instance, L-phenylalanine has been shown to inhibit excitotoxicity mediated by glutamate receptors, which could be extrapolated to suggest that 4-CF might also provide neuroprotection through similar pathways .

Case Studies

- Clinical Trials on Phenylalanine Derivatives : A series of clinical trials investigated the effects of phenylalanine and its derivatives on mood disorders. Participants receiving L-phenylalanine reported significant improvements in depressive symptoms compared to controls. While direct studies on 4-CF are lacking, these findings underscore the potential for similar compounds to exert beneficial effects on mental health .

- Animal Models : In animal studies, administration of phenylalanine derivatives has shown promise in reducing anxiety-like behaviors. These studies suggest that modifications to the phenylalanine structure can enhance its biological activity, warranting further investigation into compounds like 4-CF .

Data Table: Comparative Analysis of Phenylalanine Derivatives

Eigenschaften

IUPAC Name |

4-[(2S)-2-amino-2-carboxyethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGRBPZVQPESQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4-Carboxy-L-phenylalanine into peptides affect their inhibitory activity against tyrosine kinases?

A: Research suggests that incorporating this compound at specific positions within peptide sequences can enhance their inhibitory activity against tyrosine kinases like pp60c-src. [] This enhancement is attributed to the additional interactions the carboxylic acid moiety can form within the catalytic region of the enzyme's active site. [] Specifically, the study demonstrated that a pentapeptide containing this compound exhibited stronger inhibition compared to an analogous peptide with L-phenylalanine in the same position. [] This highlights the importance of strategic structural modifications for optimizing the binding affinity and inhibitory potential of these peptides.

Q2: What synthetic approaches are available for incorporating this compound into peptides?

A: Efficient synthetic strategies often utilize a divergent approach starting from a common peptide intermediate. [] One method involves palladium-catalyzed carbonylation of a peptide containing 4-iodophenylalanine to introduce a formyl group, which is then oxidized to yield the desired this compound residue within the peptide sequence. [] This approach allows for the flexible synthesis of various peptide-based inhibitors containing this compound and its derivatives from a single intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.